N-Cbz-D-Asparagine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

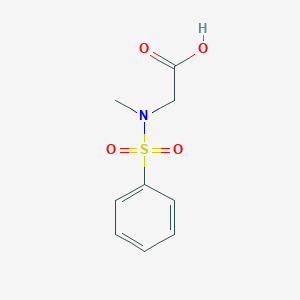

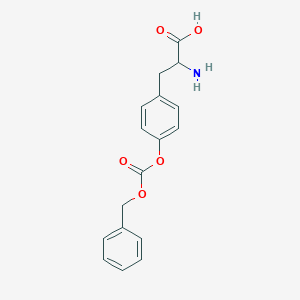

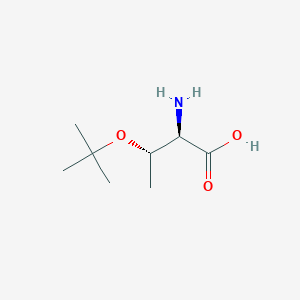

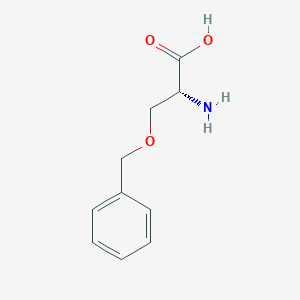

N-Cbz-D-Asparagine is a chemical compound with the molecular formula C12H14N2O5 . It is an N-Cbz-protected form of D-Asparagine .

Synthesis Analysis

The synthesis of N-Cbz-D-Asparagine involves several steps, including the reaction of aspartic acid and ammonia by asparagine synthase . The synthesis process also involves the use of bromine and sodium hydroxide .Molecular Structure Analysis

The molecular structure of N-Cbz-D-Asparagine consists of 33 bonds, including 19 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

N-Cbz-D-Asparagine is a solid substance at 20 degrees Celsius . It has a molecular weight of 266.25 Da .Relevant Papers Several papers have been published on the topic of N-Cbz-D-Asparagine and its related compounds . These papers cover various aspects, including its synthesis, molecular structure, and potential applications. Further analysis of these papers would provide more detailed information.

Applications De Recherche Scientifique

Enzymatic Studies and Therapeutic Applications

L-Asparaginase Production and Cancer Therapy

N-Cbz-D-Asparagine plays a crucial role in the study and production of L-asparaginase, an enzyme with significant therapeutic applications in cancer treatment, particularly acute lymphoblastic leukemia (ALL) and lymphosarcoma. This enzyme catalyzes the hydrolysis of L-asparagine to L-aspartate and ammonia, leading to asparagine depletion and cytotoxicity in leukemic cells. Microbial production of L-asparaginase has gained attention due to its cost-effectiveness and eco-friendliness. Advances in protein engineering and recombinant microbial production are expected to enhance the therapeutic efficacy and reduce side effects of L-asparaginase therapy in cancer treatment (Lopes et al., 2017).

Food Industry Applications

In the food industry, N-Cbz-D-Asparagine's relevance is linked to the mitigation of acrylamide formation in cooked foods. Acrylamide, a suspected carcinogen, forms during the Maillard reaction between asparagine and reducing sugars. The use of asparaginase, which converts asparagine into aspartic acid, is a strategy to reduce acrylamide levels while maintaining the sensory quality of foods. This application showcases the enzyme's potential beyond pharmaceuticals, addressing public health concerns related to food consumption (Xu, Oruña‐Concha, & Elmore, 2016).

Acute Lymphoblastic Leukemia (ALL) Treatment

The use of N-Cbz-D-Asparagine-derived enzymes, specifically L-asparaginase, in treating ALL is well-documented. L-asparaginase's ability to hydrolyze L-asparagine, essential for the proliferation of certain cancer cells, makes it a cornerstone of pediatric chemotherapy for ALL. Continuous research and development of L-asparaginase, including microbial sources and enzyme modifications, are crucial for enhancing its therapeutic profile and minimizing adverse reactions in treatment protocols (Freire et al., 2021).

Propriétés

IUPAC Name |

(2R)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCKRCGERFLLHP-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364824 |

Source

|

| Record name | N-Cbz-D-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cbz-D-Asparagine | |

CAS RN |

4474-86-6 |

Source

|

| Record name | N-Cbz-D-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.